molecular formula C7H15BrO B1528506 1-Bromo-4-methoxy-2,2-dimethylbutane CAS No. 1495716-23-8

1-Bromo-4-methoxy-2,2-dimethylbutane

Cat. No. B1528506
CAS RN: 1495716-23-8
M. Wt: 195.1 g/mol
InChI Key: GEJXSUDUSJCFMK-UHFFFAOYSA-N
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Description

1-Bromo-4-methoxy-2,2-dimethylbutane (1-Br-4-OMe-2,2-diMe-Bu) is an organic compound belonging to the family of branched alkanes. It is a colorless liquid with a boiling point of 157 °C and a melting point of -94 °C. It is a non-polar compound, which means it is insoluble in water but soluble in common organic solvents like ethanol and hexane. 1-Br-4-OMe-2,2-diMe-Bu has a wide range of applications in the scientific research field. It is used as a reagent for the synthesis of various compounds and as an intermediate for the production of drugs and other organic compounds.

Scientific Research Applications

Synthesis of Intermediates for Anti-inflammatory Agents

Wei-Ming Xu and Hong-Qiang He (2010) described the synthesis of 2-Bromo-6-methoxynaphthalene, an intermediate in creating non-steroidal anti-inflammatory drugs like nabumetone and naproxen. This research emphasizes the importance of methoxy and bromo substituents in synthesizing pharmaceutical intermediates, potentially implying the utility of "1-Bromo-4-methoxy-2,2-dimethylbutane" in similar contexts (Xu & He, 2010).

Photodynamic Therapy for Cancer Treatment

M. Pişkin, E. Canpolat, and Ö. Öztürk (2020) discussed the synthesis and characterization of zinc phthalocyanines substituted with new benzenesulfonamide derivative groups containing Schiff base for photodynamic therapy. The high singlet oxygen quantum yield of these compounds underscores the potential of bromo- and methoxy-substituted compounds in developing treatments for cancer (Pişkin, Canpolat, & Öztürk, 2020).

Synthesis of Furanones

Imen Beltaïef et al. (1997) outlined a synthesis method for 4-methoxycarbonyl-2(5H)-furanone, a chemical structure that suggests the potential use of methoxy- and bromo-substituted compounds in synthesizing furanones, which have applications in pharmaceuticals and agrochemicals (Beltaïef, Besbes, Amri, & Villieras, 1997).

Organoselenium and DMAP Co-catalysis

A. Verma et al. (2016) developed a catalytic system for the regioselective synthesis of medium-sized bromo/iodo lactones and bromooxepanes, highlighting the role of bromo-substituted compounds in synthesizing cyclic structures with potential applications in medicinal chemistry (Verma, Jana, Prasad, Yadav, & Kumar, 2016).

Future Directions

: ChemSpider: 1-Bromo-4-methoxy-2,2-dimethylbutane : ChemSpider: 1-Bromo-2,2-dimethylbutane : Chemistry LibreTexts: Naming Cycloalkanes : [Chemistry LibreTexts: Naming Alkanes](https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_%

properties

IUPAC Name

1-bromo-4-methoxy-2,2-dimethylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15BrO/c1-7(2,6-8)4-5-9-3/h4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJXSUDUSJCFMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCOC)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-methoxy-2,2-dimethylbutane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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